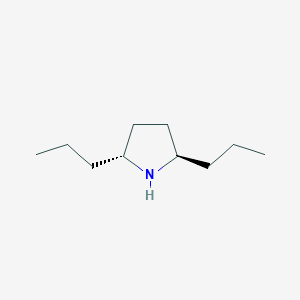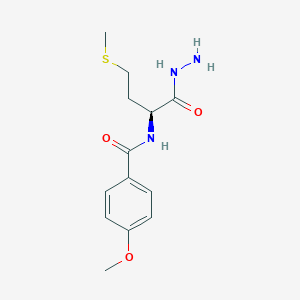
Methyl 4-(bromomethyl)-3-fluorophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(bromomethyl)-3-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of a precursor compound, such as 4-methyl-3-fluorophenylacetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-(bromomethyl)-3-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
Methyl 4-(bromomethyl)-3-fluorophenylacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of molecules with anti-inflammatory, anti-cancer, or anti-viral properties.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl 4-(bromomethyl)-3-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
4-Bromomethyl-7-methoxycoumarin: Contains a coumarin ring instead of a phenyl ring, leading to different chemical properties and uses.
Methyl 4-bromobenzoate: Similar ester functionality but without the bromomethyl group, resulting in different reactivity.
Uniqueness
Methyl 4-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC名 |
methyl 2-[4-(bromomethyl)-3-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5-6H2,1H3 |
InChIキー |
NWAOHHXNRPBVII-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1)CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


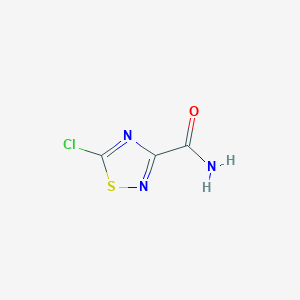
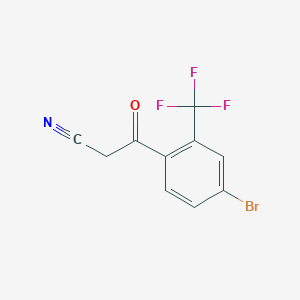
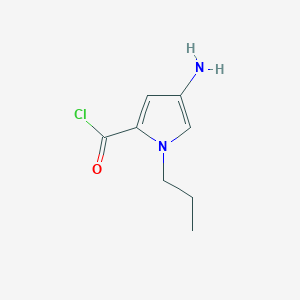

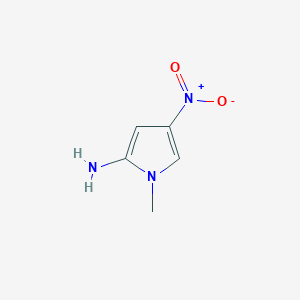
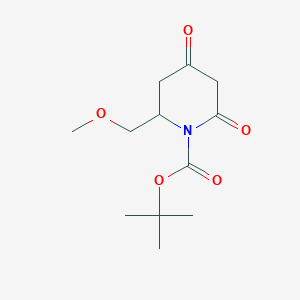
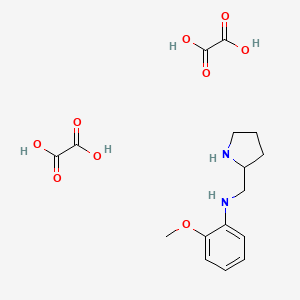
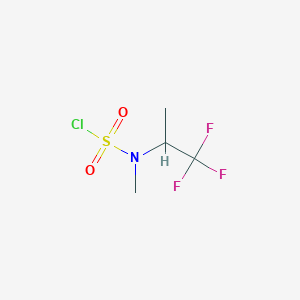

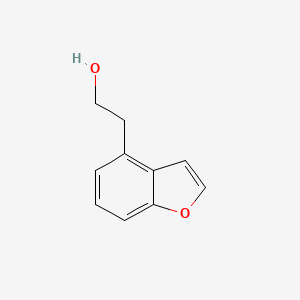
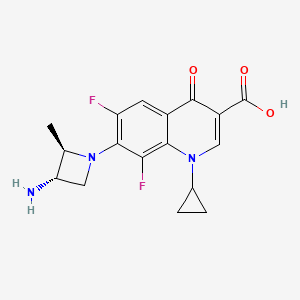
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
